Product packaging for Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH(Cat. No.:)

Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B7947239
M. Wt: 554.7 g/mol
InChI Key: NSXZJKRLBJZYCH-GOTSBHOMSA-N
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Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) and Challenges in Complex Peptide Assembly

Developed by R.B. Merrifield in 1963, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids in a stepwise manner. researchgate.net This technique simplified the purification process, as excess reagents and byproducts could be removed by simple filtration and washing. peptide.comluxembourg-bio.com The subsequent introduction of the Fmoc/tBu orthogonal protection strategy further refined SPPS by providing milder deprotection conditions compared to the original Boc/Bzl chemistry. luxembourg-bio.comnih.gov

Despite these advancements, the synthesis of "difficult sequences" remains a significant hurdle. nih.govresearchgate.net These sequences, often rich in hydrophobic or β-branched amino acids, have a high propensity for inter- and intramolecular aggregation on the solid support. nih.gov This aggregation can lead to:

Poor solvation of the growing peptide chain. researchgate.net

Incomplete coupling reactions due to steric hindrance of the N-terminal amine. nih.govchempep.com

Reduced yields and purity of the final peptide. chempep.compeptide.com

Formation of deletion sequences and other impurities that are difficult to separate from the target peptide. researchgate.net

Conceptual Framework of Pseudoproline (ψ-Pro) Technology in Peptide Synthesis

To mitigate the challenges of peptide aggregation, Mutter and coworkers introduced the concept of pseudoproline dipeptides in the mid-1990s. chempep.com These artificially created dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com The core principle of pseudoproline technology is the temporary and reversible introduction of a proline-like "kink" into the peptide backbone. chempep.compeptide.com This is achieved by forming a cyclic oxazolidine (B1195125) or thiazolidine (B150603) ring from the side chain of Ser, Thr, or Cys. wikipedia.org

This induced kink disrupts the formation of stable secondary structures, particularly β-sheets, which are a primary cause of aggregation. chempep.comnih.gov By preventing aggregation, pseudoprolines enhance the solvation of the peptide chain, improve coupling efficiencies, and ultimately lead to higher yields and purity of the desired peptide. chempep.comwikipedia.org The pseudoproline moiety is stable under standard Fmoc SPPS conditions but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue. bachem.com

Classification and Structural Diversity of Pseudoproline Motifs

Pseudoproline dipeptides are classified based on the amino acid from which they are derived and the resulting heterocyclic ring system. The two main classes are oxazolidine-based and thiazolidine-based pseudoprolines.

Oxazolidine-based pseudoprolines are formed from serine or threonine residues. The hydroxyl group of the Ser or Thr side chain reacts with an aldehyde or ketone, most commonly acetone, to form a five-membered oxazolidine ring. chempep.com These are widely used in SPPS and are commercially available as Fmoc-protected dipeptides. nih.gov The 2,2-dimethyloxazolidine (B1633789) derivatives are particularly favored as they are smoothly cleaved by TFA during the final deprotection step. bachem.com

Thiazolidine-based pseudoprolines are derived from cysteine residues. The thiol group of the cysteine side chain reacts with an aldehyde or ketone to form a five-membered thiazolidine ring. bachem.com While structurally analogous to their oxazolidine counterparts, thiazolidine-based pseudoprolines have historically been considered more stable to TFA, sometimes requiring harsh acid conditions for removal. acs.org However, recent studies have demonstrated that their cleavage can be as efficient as oxazolidine pseudoprolines, expanding their utility in SPPS. acs.org Thiazolidine-based pseudoprolines have also been shown to enhance peptide macrocyclization. nih.gov

Significance of Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH as a Specialized Thiazolidine Pseudoproline Dipeptide Building Block

This compound is a highly specialized building block that combines the benefits of pseudoproline technology with the specific properties of its constituent amino acids.

ComponentFunction
Fmoc N-terminal protecting group, base-labile
Asp(OtBu) Aspartic acid with a tert-butyl (OtBu) protected side chain
Cys(Psi(Me,Me)pro) Cysteine residue modified into a 2,2-dimethylthiazolidine (B104285) pseudoproline
-OH C-terminal carboxylic acid for coupling

This dipeptide is particularly significant for several reasons:

Aggregation Disruption: The Cys(Psi(Me,Me)pro) moiety introduces a kink in the peptide backbone, effectively disrupting aggregation-prone sequences. nih.gov

Aspartimide Formation Prevention: The presence of a pseudoproline following an aspartic acid residue can help to minimize the formation of aspartimide, a common side reaction in SPPS. peptide.comresearchgate.net The fixed dihedral angle of the pseudoproline ring sterically disfavors the cyclization that leads to aspartimide.

Thiol Protection: The thiazolidine ring serves as a temporary protecting group for the cysteine thiol, which can be advantageous in the synthesis of peptides with multiple disulfide bonds. bachem.com

Enhanced Cyclization: The conformational constraint imposed by the thiazolidine ring can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization, often leading to faster reaction times and higher yields. nih.govacs.org

The use of This compound exemplifies a sophisticated approach to overcoming specific challenges in the synthesis of complex peptides containing Asp-Cys sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N2O7S B7947239 Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O7S/c1-28(2,3)38-24(32)14-22(25(33)31-23(26(34)35)16-39-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXZJKRLBJZYCH-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101030
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926163-09-8
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926163-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Impact of Fmoc Asp Otbu Cys Psi Me,me Pro Oh

Architecture of the Thiazolidine (B150603) Ring System in Cys(Psi(Me,Me)pro)

The core of the pseudoproline moiety in this compound is the Cys(Psi(Me,Me)pro) residue, which features a thiazolidine ring. wikipedia.org This five-membered heterocyclic system is formed from the reaction of a cysteine residue with a ketone, in this case, acetone, to yield a 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. chempep.comnih.gov The thiazolidine ring incorporates the original cysteine's α-carbon, α-amino group, and the sulfur atom from its side-chain thiol group. thieme-connect.dechempep.com

This structure is a proline analogue, with the Cγ atom of proline's pyrrolidine (B122466) ring being substituted by a sulfur atom, classifying it as a thiaproline derivative. wikipedia.orgthieme-connect.deacs.org The designation "(Psi(Me,Me)pro)" specifically indicates the presence of two methyl groups at the C2 position of the thiazolidine ring. acs.org The stereochemistry of the parent cysteine dictates the stereochemistry of the resulting thiazolidine, which is typically the (4R)-thiazolidinecarboxylic acid when derived from L-cysteine. acs.orgresearchgate.net This rigid, cyclic architecture is fundamental to the conformational effects exerted by the pseudoproline unit.

Mechanisms of Conformational Constraint and "Kink" Induction within the Peptide Backbone

The incorporation of a Cys(Psi(Me,Me)pro) residue into a peptide sequence serves as a powerful method for disrupting secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. wikipedia.orgchempep.comacs.org The primary mechanism for this disruption is the induction of a "kink" in the peptide backbone. iris-biotech.dechempep.compeptide.comacs.org

This kink is a direct consequence of the thiazolidine ring's steric influence on the preceding amide bond—in this molecule, the Asp-Cys bond. thieme-connect.dechempep.com Unlike typical peptide bonds which overwhelmingly favor a trans conformation, the bulky 2,2-dimethyl-substituted thiazolidine ring forces the preceding amide bond to adopt a cis conformation. wikipedia.orgacs.orgthieme-connect.de This enforced cis-amide bond introduces a sharp turn, effectively breaking the planarity and hydrogen-bonding patterns required for stable β-sheet formation. chempep.comacs.org By preventing the peptide chain from extending in a linear fashion, the pseudoproline acts as a molecular hinge, enhancing the solvation of the growing peptide and improving coupling efficiencies. wikipedia.orgchempep.comacs.org This structural disruption is temporary, as the thiazolidine ring can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to restore the native cysteine residue and the natural all-trans peptide backbone. iris-biotech.dechempep.combachem.com

Influence of the Dimethyl Moiety (Me,Me) on Pseudoproline Conformation and Rigidity

The degree of substitution at the C2 position of the thiazolidine ring has a pronounced effect on the conformational equilibrium of the preceding amide bond. acs.org Research has shown that while unsubstituted or C2-monosubstituted pseudoprolines exhibit a mixture of cis and trans conformers, the 2,2-dimethylated derivatives, such as Cys(Psi(Me,Me)pro), almost exclusively adopt the cis amide conformation. acs.orgresearchgate.net

The two methyl groups at the C2 position introduce significant steric hindrance that destabilizes the trans conformation of the Xaa-Cys(Psi) peptide bond. acs.orgresearchgate.net This steric clash makes the cis conformation energetically far more favorable. The result is a highly rigid conformational lock, which is less a subtle preference and more a definitive structural constraint. This high propensity for the cis form is crucial for its function as a structure-disrupting element in peptide synthesis. acs.org Studies comparing different substitutions have confirmed that the population of the cis conformer increases with the degree of methylation at the C2 position. researchgate.net This effect significantly decreases the rotational energy barrier for the trans to cis isomerization compared to proline itself, effectively locking the conformation. researchgate.net

Investigation of cis-Amide Bond Formation and its Contribution to Peptide Structure

The formation of a cis-amide bond preceding the pseudoproline residue is the defining structural feature imparted by Cys(Psi(Me,Me)pro). acs.orgthieme-connect.de While secondary amide bonds in peptides are found in the cis conformation in less than 0.1% of cases (excluding proline), the introduction of a 2,2-dimethylated pseudoproline can shift this equilibrium so that the cis form becomes the major, if not exclusive, population. acs.orgnih.gov This enforced cis geometry is responsible for inducing specific secondary structures, most notably a type VI β-turn, where the pseudoproline residue occupies the i+2 position. nih.govacs.org

The stability of this cis bond pre-organizes the peptide backbone into a turn structure, which can enhance the rate and yield of reactions that are conformationally dependent, such as peptide macrocyclization. iris-biotech.depeptide.comacs.org By bringing the N- and C-termini of a linear peptide into proximity, the pseudoproline-induced kink facilitates ring closure. iris-biotech.de The influence of C2 substitution on the preceding amide bond's conformation has been quantified in various studies, highlighting the unique power of the dimethylated system. acs.orgresearchgate.net

Table 1: Effect of C2-Substitution on Pseudoproline Amide Bond Conformation

This table provides illustrative data based on findings from cited research. acs.orgresearchgate.net Actual ratios can vary with sequence and solvent.

Pseudoproline TypeC2-SubstituentsPredominant Amide ConformationTypical Cis:Trans Ratio
Cys(Psi(H,H)pro)NoneTransSimilar to Proline
Cys(Psi(H,Me)pro)Mono-methylatedVaries with stereochemistry(2R)-epimer favors trans; (2S)-epimer has mixed populations
Cys(Psi(Me,Me)pro) Di-methylated Cis High (>95:5)

Spectroscopic Methodologies for Analyzing Conformational States (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the detailed conformational analysis of pseudoproline-containing peptides in solution. researchgate.netspringernature.com It allows for the direct observation and quantification of the cis and trans isomers of the amide bond preceding the pseudoproline residue. acs.orgnih.gov

Two-dimensional (2D) NMR experiments are particularly crucial. nih.govnih.gov For instance, 2D Exchange Spectroscopy (EXSY) can be employed to measure the kinetics and thermodynamics of the cis-trans isomerization process. nih.gov Nuclear Overhauser Effect (NOE) correlations, observed in NOESY or ROESY spectra, provide through-space distance information that can definitively distinguish between the two isomers. A strong NOE signal between the α-proton of the preceding residue (Asp-CαH) and the pseudoproline α-proton (Cys-CαH) is characteristic of a cis-amide bond, whereas for a trans-amide bond, a strong NOE is observed between the preceding α-proton (Asp-CαH) and the pseudoproline δ-protons. nih.gov

Furthermore, the chemical shifts of the carbon atoms in the pseudoproline ring, particularly the Cβ and Cγ atoms, are highly sensitive to the cis or trans nature of the preceding amide bond, providing another reliable diagnostic tool. nih.gov These experimental NMR findings are often complemented by computational methods, such as Density Functional Theory (DFT) calculations, to provide a more complete picture of the conformational energy landscape. acs.orgresearchgate.net

Table 2: Key NMR Parameters for Distinguishing Amide Bond Isomers in Xaa-ΨPro Peptides

This table summarizes general diagnostic criteria used in NMR analysis of pseudoproline-containing peptides. nih.govnih.gov

Parametercis-Amide Conformertrans-Amide ConformerNMR Experiment
Key NOE Strong signal between Xaa(CαH) and ΨPro(CαH)Strong signal between Xaa(CαH) and ΨPro(CδH)NOESY / ROESY
¹³C Chemical Shifts Distinct shifts for Cβ and Cγ carbonsDifferent, characteristic shifts for Cβ and Cγ carbons¹³C NMR, HSQC, HMBC
¹H Chemical Shifts Characteristic shifts for ΨPro ring protonsDistinct shifts for ΨPro ring protons¹H NMR, COSY, TOCSY

Advanced Methodologies for the Incorporation of Fmoc Asp Otbu Cys Psi Me,me Pro Oh in Solid Phase Peptide Synthesis

Strategies for Dipeptide Building Block Integration in Fmoc/tBu SPPS

The primary strategy for integrating Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH involves its use as a single, pre-formed dipeptide unit. This approach is designed to circumvent the steric hindrance that would otherwise make the acylation of the secondary amine within the thiazolidine (B150603) ring difficult. bachem.comsigmaaldrich.comsigmaaldrich.com By introducing the dipeptide in a single coupling step, the peptide chain is extended by two amino acid residues at once, enhancing synthetic efficiency. sigmaaldrich.comsigmaaldrich.com

The integration process follows standard Fmoc/tBu SPPS protocols. nih.gov The synthesis is planned so that when the sequence requires the addition of an Asp-Cys motif, the this compound dipeptide is used instead of coupling Fmoc-Cys(Trt)-OH followed by Fmoc-Asp(OtBu)-OH. This "preventive" insertion is highly recommended for synthesizing long peptides that lack naturally occurring proline residues. bachem.com To maximize the structure-disrupting effect, it is generally advised to space pseudoproline dipeptides at intervals of five to six residues throughout the peptide chain. chempep.compeptide.com

Optimization of Coupling Conditions for this compound

The successful incorporation of this sterically demanding dipeptide relies on the optimization of coupling conditions to ensure high efficiency and minimize potential side reactions.

The choice of coupling reagent is critical for achieving a high yield when incorporating pseudoproline dipeptides. Standard coupling reagents used in Fmoc SPPS are generally effective. chempep.com Uronium/aminium-based reagents such as HATU and HBTU, as well as carbodiimide (B86325) reagents like DIC activated with an additive like HOBt, are commonly employed. peptide.compeptide.comresearchgate.net

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often considered the most powerful coupling reagent, HATU is known for its rapid reaction rates and low propensity for racemization. peptide.comresearchgate.netacs.org It is frequently the preferred reagent for coupling sterically hindered building blocks. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and effective coupling reagent, HBTU provides efficient coupling, often completed in minutes. peptide.com The addition of HOBt can further suppress any risk of racemization. peptide.comresearchgate.net

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) : This is a classic and cost-effective coupling method. DIC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which minimizes racemization during the coupling to the amine. peptide.comresearchgate.net

For challenging couplings involving pseudoproline dipeptides, phosphonium (B103445) salts like PyBOP® may also be utilized. sigmaaldrich.com A typical manual coupling protocol involves dissolving the pseudoproline dipeptide (5 equivalents) and the coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP, followed by the addition of a base such as DIPEA (10 equivalents). sigmaaldrich.com This activated mixture is then added to the resin for 1-2 hours. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Pseudoproline Dipeptides
Coupling ReagentRelative SpeedRacemization RiskKey AdvantagesReference
HATUarrow_upward Very Fastarrow_downward Very LowHighly efficient for hindered couplings; faster than HBTU. peptide.comresearchgate.net
HBTUarrow_upward Fastarrow_downward LowReliable and widely used; by-products are soluble. peptide.combachem.com
DIC/HOBthorizontal_rule Moderatearrow_downward Low (with HOBt)Cost-effective; soluble urea (B33335) by-product (DIC). researchgate.net

Microwave-assisted peptide synthesis (MW-SPPS) has become a standard technique for accelerating SPPS. researchgate.netnih.gov The application of microwave energy uniformly and rapidly heats the reaction, significantly shortening the time required for both coupling and Fmoc-deprotection steps. nih.govcreative-peptides.comgoogle.com A typical coupling reaction that might take an hour at room temperature can often be completed in as little as five minutes with microwave irradiation. nih.gov

This acceleration is particularly beneficial for difficult sequences prone to aggregation. sigmaaldrich.cn Research has shown a synergistic effect when combining the use of pseudoproline dipeptides with microwave heating; the pseudoproline disrupts aggregation, while the microwave energy enhances the reaction kinetics, leading to dramatically improved synthetic efficiency and purer crude products. researchgate.netsigmaaldrich.cn This combination allows for the successful synthesis of peptides that are nearly impossible to obtain under conventional conditions. researchgate.netsigmaaldrich.cn However, care must be taken, as high temperatures can sometimes promote side reactions or instability of the pseudoproline ring itself. mdpi.com

Rational Selection of Solid Supports (Resins) for Pseudoproline-Assisted Synthesis

PEG-based Resins (e.g., ChemMatrix®) : Polyethylene glycol (PEG) grafted resins provide a more solvated environment for the growing peptide chain, mimicking solution-phase conditions. This enhanced solvation helps to prevent inter-chain aggregation. chempep.com The combination of a PEG-based resin with pseudoproline dipeptides has been shown to be highly effective for synthesizing complex chemokines like Rantes. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This acid-labile resin is beneficial as it allows for the cleavage of the peptide under very mild acidic conditions, which keeps acid-sensitive side-chain protecting groups intact. Its open structure can also contribute to improved reaction kinetics. chempep.com

Polystyrene (PS) Resins (e.g., Rink Amide PS) : While standard polystyrene resins are widely used, they can be more susceptible to aggregation issues. nih.gov However, for many syntheses, particularly when combined with powerful tools like pseudoproline dipeptides and microwave heating, they remain a viable and cost-effective option. nih.gov

The optimal strategy often involves pairing a pseudoproline-containing sequence with a low-aggregation resin to achieve the best possible outcome in terms of yield and purity. chempep.com

Protocols for Pseudoproline Ring Cleavage and Native Sequence Regeneration

A key feature of the pseudoproline strategy is the reversibility of the modification. The thiazolidine ring is designed to be stable throughout the synthesis but easily cleaved during the final deprotection step to yield the native peptide sequence. chempep.com

The 2,2-dimethylthiazolidine (B104285) ring in this compound is stable to the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). chempep.comnih.gov This stability is essential for its use in the Fmoc/tBu SPPS strategy.

The cleavage of the thiazolidine ring and regeneration of the native cysteine residue occurs concurrently with the removal of other acid-labile side-chain protecting groups (like the OtBu group on aspartic acid) and cleavage of the peptide from the resin. sigmaaldrich.comsigmaaldrich.com This is accomplished using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). chempep.combachem.com A standard cleavage cocktail, such as TFA/triisopropylsilane/water (95:2.5:2.5), is typically sufficient to smoothly and completely cleave the ring, restoring the natural Asp-Cys peptide bond. bachem.com The reaction is generally complete within 1-3 hours at room temperature. While the ring is generally stable, studies have noted that it can be susceptible to opening under elevated temperatures, a factor to consider during prolonged microwave-assisted synthesis steps. mdpi.com

Regeneration of the Cysteine Residue

A critical step in the utilization of this compound is the regeneration of the native cysteine residue from the thiazolidine ring of the pseudoproline. This process is typically accomplished during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

The thiazolidine ring of the Cys(Psi(Me,Me)pro) moiety is designed to be stable throughout the cycles of Fmoc-SPPS, which involve repeated treatments with a mild base (e.g., piperidine) for the removal of the Fmoc protecting group. thieme-connect.de However, the ring is susceptible to cleavage under strong acidic conditions, which are characteristic of the final deprotection step. thieme-connect.de

Detailed Research Findings:

While specific research data on the cleavage of this compound is not extensively documented in publicly available literature, the general principles for the cleavage of cysteine-derived pseudoprolines are well-established. The regeneration of the cysteine residue is typically achieved by treatment with a cleavage cocktail containing trifluoroacetic acid (TFA). advancedchemtech.comresearchgate.net

Studies on other cysteine-containing pseudoproline dipeptides have shown that the deprotection times can be comparable to those of other commonly used protecting groups in SPPS, often in the range of 1 to 3 hours. peptide.comadvancedchemtech.com The efficiency of the cleavage can be influenced by the sequence of the peptide and the composition of the cleavage cocktail. thieme-connect.de For instance, the inclusion of scavengers in the TFA cocktail is crucial to prevent side reactions.

A general cleavage protocol for a peptide containing a Cys(Psi(Me,Me)pro) residue would involve treating the peptidyl-resin with a freshly prepared TFA cleavage cocktail. The composition of this cocktail is critical for efficient deprotection and to minimize side reactions.

Table 1: General TFA Cleavage Cocktail for Cysteine Regeneration

ReagentPurposeTypical Concentration
Trifluoroacetic Acid (TFA)Cleaves the peptide from the resin and removes acid-labile protecting groups, including the thiazolidine ring.90-95%
Triisopropylsilane (TIS)Cation scavenger to protect against side reactions.2.5-5%
WaterSolvent and scavenger.2.5-5%
1,2-Ethanedithiol (EDT)Scavenger for the trityl group and other protecting groups, particularly important for cysteine-containing peptides.2.5%

It is important to note that the optimal cleavage time and cocktail composition can be sequence-dependent and may require empirical optimization for a specific peptide containing the this compound dipeptide. thieme-connect.de

Integration of this compound into Automated and High-Throughput Peptide Synthesis Platforms

The design of pseudoproline dipeptides, including this compound, makes them highly compatible with automated and high-throughput solid-phase peptide synthesis (SPPS) platforms. sigmaaldrich.com These platforms rely on standardized protocols and the consistent performance of building blocks, and pseudoproline dipeptides fit seamlessly into this workflow.

The use of this compound in an automated synthesizer follows the standard Fmoc/tBu SPPS protocol. The dipeptide is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), and activated using standard coupling reagents.

Table 2: Typical Automated SPPS Cycle for Incorporation of this compound

StepReagents/SolventsPurpose
1. Fmoc Deprotection20% Piperidine in DMFRemoval of the Fmoc group from the N-terminus of the growing peptide chain.
2. WashingDMFRemoval of piperidine and by-products.
3. CouplingThis compound, Activator (e.g., HBTU/HOBt or HATU), Base (e.g., DIPEA) in DMFAcylation of the N-terminal amine with the activated dipeptide.
4. WashingDMFRemoval of excess reagents and by-products.

The incorporation of the pseudoproline dipeptide disrupts potential on-resin aggregation, which is a significant advantage in automated synthesis where real-time monitoring and intervention are limited. By preventing a drop in coupling efficiency due to aggregation, the synthesis can proceed more reliably, leading to a higher success rate for long or difficult sequences. sigmaaldrich.comadvancedchemtech.com

The commercial availability of this compound as a pre-formed dipeptide simplifies its use in high-throughput settings, as it eliminates the need for the in-situ formation of the pseudoproline ring. sigmaaldrich.com This allows for the straightforward application of this powerful synthetic tool in the rapid and parallel synthesis of numerous peptides.

Mechanistic Insights into Overcoming Aggregation and Enhancing Synthetic Efficiency with Fmoc Asp Otbu Cys Psi Me,me Pro Oh

Disruption of Intermolecular Hydrogen Bonding Networks and β-Sheet Formation

The primary mechanism by which Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH prevents aggregation is through the structural disruption of the peptide backbone. peptide.com The five-membered thiazolidine (B150603) ring of the pseudoproline moiety is structurally analogous to proline and induces a significant conformational change. wikipedia.org It forces the amide bond between the aspartic acid and cysteine residues to adopt a cis-conformation, a stark contrast to the trans-conformation typically favored in peptide chains. wikipedia.orgpeptide.comiris-biotech.de

This introduction of a cis-amide bond creates a pronounced "kink" in the peptide backbone. wikipedia.orgchempep.compeptide.com This kink effectively disrupts the formation of regular secondary structures, most notably intermolecular β-sheets, which are the primary cause of peptide aggregation on the solid support. peptide.comchempep.com By breaking the structural periodicity required for hydrogen bond networks to form between adjacent peptide chains, the compound prevents the self-association and clumping that often leads to failed syntheses. wikipedia.orgchempep.com

Enhancement of Peptide-Resin Solvation and Solubility on Solid Support

A direct consequence of preventing β-sheet formation is the enhanced solvation of the peptide-resin matrix. chempep.com When peptide chains aggregate, they collapse and become poorly accessible to the solvents used in SPPS, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). chempep.comthieme-connect.de By disrupting these aggregates, the this compound dipeptide ensures that the growing peptide chains remain extended and well-solvated. chempep.comthieme-connect.de

This improved solvation is critical for synthetic efficiency, as it ensures that the reactive sites of the peptide remain accessible to reagents in the subsequent coupling and deprotection steps. chempep.com Furthermore, peptides synthesized using pseudoproline dipeptides often exhibit improved solubility in common solvents even after being cleaved from the resin, which can significantly facilitate their purification by chromatography. chempep.compeptide.com Studies on various stationary phases have shown that the type of amino acid sequence bonded to a support significantly influences solvent accumulation and interaction, highlighting the importance of maintaining a well-solvated state. nih.gov

Improvement of Amino Acid Acylation and Deprotection Kinetics

The enhanced solvation and disruption of secondary structures directly translate to improved reaction kinetics for both the acylation (coupling) and deprotection steps of SPPS. chempep.comthieme-connect.de

Acylation (Coupling): In an aggregated state, the N-terminal amine of the growing peptide chain can be buried and inaccessible, leading to slow or incomplete coupling of the next Fmoc-amino acid. By preventing aggregation, the pseudoproline dipeptide ensures the N-terminal amine remains exposed and available for acylation, resulting in more efficient and predictable coupling outcomes. chempep.com It is noteworthy that direct coupling onto a pseudoproline's secondary amine can be sterically hindered, which is why the use of pre-formed dipeptide building blocks like this compound is the preferred and more efficient strategy. wikipedia.orgpeptide.com

Fmoc Deprotection: The removal of the Fmoc protecting group by a base like piperidine (B6355638) is the rate-determining step in many synthetic cycles. rsc.org Aggregation can shield the Fmoc group, leading to incomplete deprotection and the subsequent formation of deletion sequences. The improved solvation of the peptide chain ensures that the Fmoc group is fully accessible to the deprotection reagent, allowing for faster and more complete removal. sigmaaldrich.com This leads to a cleaner synthesis with fewer side products. wikipedia.orgchempep.com

Table 1: Conceptual Impact of this compound on Reaction Kinetics
Synthetic StepStandard SPPS (Aggregation Prone)SPPS with this compoundMechanistic Rationale
Fmoc DeprotectionSlow / IncompleteFast / CompleteIncreased accessibility of the N-terminal Fmoc group to the deprotection reagent due to enhanced solvation. chempep.comsigmaaldrich.com
Amino Acid Acylation (Coupling)Slow / IncompleteFast / CompleteGreater exposure of the deprotected N-terminal amine for the incoming activated amino acid. chempep.com

Mitigating Sequence-Specific Difficulties in Peptide Elongation (e.g., Hydrophobic and Repetitive Sequences)

Pseudoproline dipeptides are particularly effective tools for synthesizing what are known as "difficult sequences". bachem.compeptide.com These often include peptides that are very long, rich in hydrophobic residues, or contain repetitive amino acid sequences, all of which have a high propensity for aggregation. chempep.comnih.gov

By strategically inserting this compound, a chemist can introduce a structural "break" within a problematic region, such as a hydrophobic stretch. peptide.comchempep.com This prevents the onset of aggregation that would otherwise terminate the synthesis. The successful application of this principle has been demonstrated in numerous cases where standard synthesis methods failed. For instance, the synthesis of the highly amyloidogenic 37-residue human Amylin and its fragments was only successful when pseudoproline dipeptides were incorporated. nih.gov Similarly, the synthesis of a 68-amino-acid chemokine, RANTES (24-91), and a 54-amino-acid fragment of the membrane protein caveolin-1 (B1176169) were made possible through the use of pseudoprolines to overcome severe aggregation. chempep.comnih.gov

Impact on Overall Peptide Yield and Purity Profiles

By ensuring each coupling and deprotection step proceeds to completion, the formation of deletion sequences (from failed coupling) and truncated peptides (from failed deprotection) is minimized. wikipedia.orgchempep.com This results in a much purer crude product, which simplifies or reduces the need for extensive and often costly downstream purification processes like HPLC. chempep.com In syntheses of highly aggregated sequences, the incorporation of a single pseudoproline dipeptide has been reported to increase the final product yield by as much as tenfold. chempep.comiris-biotech.de This enhancement in synthetic efficiency not only saves time and resources but also makes the synthesis of previously inaccessible peptides feasible. wikipedia.orgpeptide.com

Table 2: Comparative Effect on Peptide Synthesis Outcomes
ParameterStandard SPPS (Difficult Sequence)SPPS with this compoundPrimary Benefit
Crude Product PurityLow (Mixture of target, deletion, and truncated sequences)High (Predominantly the target peptide)Fewer side reactions and incomplete steps. wikipedia.orgchempep.com
Overall YieldVery Low to ZeroSignificantly Increased (up to 10-fold reported)Higher efficiency in each synthetic cycle. chempep.comiris-biotech.de
Need for Re-synthesisHigh probabilityLow probabilityMore predictable and reliable synthetic outcomes. chempep.com
Purification EffortHigh (Complex separation)Low (Simpler separation)Improved solubility and higher purity of the crude product. chempep.compeptide.com

Applications of Fmoc Asp Otbu Cys Psi Me,me Pro Oh in Advanced Peptide Design and Synthesis

Synthesis of Challenging and "Inaccessible" Peptide Sequences

One of the most significant applications of Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH is in the synthesis of "difficult" or "inaccessible" peptide sequences. These are typically sequences prone to strong inter-chain hydrogen bonding, leading to aggregation on the solid support. This aggregation hinders the access of reagents to the reactive sites, resulting in failed or truncated sequences. sigmaaldrich.com

The introduction of the Cys(Psi(Me,Me)pro) moiety effectively breaks up these hydrogen bond networks. advancedchemtech.com The thiazolidine (B150603) ring induces a cis-amide bond conformation with the preceding aspartic acid residue, creating a significant bend in the peptide backbone. sigmaaldrich.comresearchgate.net This disruption prevents the peptide chains from aligning into β-sheet structures, thereby maintaining their solvation and accessibility for subsequent coupling reactions. nih.gov

Furthermore, sequences containing Asp-Cys are known to be susceptible to aspartimide formation, a common side reaction in Fmoc-SPPS where the aspartic acid side chain cyclizes with the backbone nitrogen, leading to impurities. researchgate.netnih.gov While the primary role of the pseudoproline is to prevent aggregation, the conformational rigidity it imparts can also help reduce the propensity for this side reaction by constraining the geometry required for the cyclization to occur. The use of pseudoproline dipeptides has been shown to lead to remarkable improvements in the quality and yield of crude peptide products, often avoiding the need for repeated synthesis of failed sequences. chemimpex.com

Table 1: Illustrative Comparison of Synthesis Outcomes for a Difficult Peptide Sequence

FeatureStandard Synthesis with Fmoc-Asp(OtBu)-OH + Fmoc-Cys(Trt)-OHSynthesis with this compound
Crude Product Purity Often <50% due to aggregation and deletion sequencesTypically >70-80% nih.gov
Overall Yield Low, significant loss during purificationMarkedly increased nih.gov
Coupling Efficiency Decreases as peptide chain elongatesMaintained at a high level
Aspartimide Formation High risk, especially at Asp-Cys motifs researchgate.netnih.govReduced due to conformational constraints
Purification Complex, broad peaks, difficult separationSimplified, sharper HPLC peak

Facilitation of On-Resin and Solution-Phase Cyclic Peptide Synthesis

Cyclic peptides are of great interest in drug discovery due to their enhanced stability, receptor selectivity, and favorable pharmacokinetic properties compared to their linear counterparts. nih.govadventchembio.com However, their synthesis can be challenging, with the crucial cyclization step often suffering from low yields due to competing intermolecular oligomerization.

This compound is a powerful tool for facilitating peptide cyclization. The backbone "kink" introduced by the pseudoproline pre-organizes the linear peptide into a turn-like conformation that places the N- and C-termini in close proximity. sigmaaldrich.comresearchgate.net This favorable conformation significantly increases the rate and efficiency of the intramolecular cyclization reaction, whether it is performed on the solid support (on-resin) or after cleavage in solution. researchgate.net Research has shown that incorporating a pseudoproline can accelerate cyclization and improve yields for various types of cyclic peptides, including head-to-tail lactamizations and those involving disulfide bridges. chemrxiv.orgsigmaaldrich.com This methodology is versatile and can be applied to the synthesis of complex cyclic structures. chemimpex.comchempep.com

Strategies for Improving Efficiency in Fragment Condensation and Ligation Approaches

The synthesis of very long peptides and small proteins is often accomplished through convergent strategies, where smaller, protected peptide fragments are synthesized separately and then joined together. A major limitation of this approach is the poor solubility of many protected peptide fragments, which complicates their purification and subsequent coupling reactions. advancedchemtech.comnih.gov

Incorporating This compound into a peptide fragment markedly increases its solubility. chemrxiv.orgnbinno.com This is a direct result of the structure-disrupting nature of the pseudoproline motif. The improved solubility facilitates not only the handling and purification of the fragment but also the efficiency of the final ligation step.

Moreover, a significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. However, when a fragment contains a C-terminal pseudoproline (or proline), the risk of epimerization is minimized. sigmaaldrich.comresearchgate.net Therefore, designing a synthetic strategy where the Asp-Cys(Psi(Me,Me)pro) motif is placed at the C-terminus of a fragment can be a highly effective way to ensure stereochemical integrity during coupling. This makes the dipeptide a valuable building block for advanced ligation techniques like Native Chemical Ligation (NCL).

Guidelines for Strategic Placement of Pseudoproline Motifs within Peptide Sequences

To maximize the benefits of using This compound , strategic placement within the peptide sequence is crucial. Based on extensive research into pseudoproline dipeptides, several empirical guidelines have been established. sigmaaldrich.comnih.govresearchgate.net

Proximity to Hydrophobic Regions : Pseudoprolines are most effective when inserted just before a stretch of hydrophobic amino acids, which are highly prone to aggregation. researchgate.netresearchgate.net

Regular Spacing : For long peptides, incorporating pseudoproline dipeptides at regular intervals, typically every 5-6 residues, is a highly effective strategy to maintain chain solvation and prevent aggregation throughout the synthesis. sigmaaldrich.comnih.gov

Separation from Proline : A minimum of two amino acid residues should separate a pseudoproline from another pseudoproline or a natural proline residue to avoid excessive conformational strain. The optimal spacing is also around 5-6 residues. nih.govresearchgate.net

Adherence to these guidelines ensures that the structure-disrupting effects are distributed effectively along the peptide backbone, leading to higher quality crude products and more efficient synthesis.

Table 2: Summary of Guidelines for Pseudoproline Placement

GuidelineRationaleRecommendation
Positioning To break up aggregation-prone regions before they form.Place the Asp-Cys(Psi) motif immediately before hydrophobic clusters. researchgate.net
Frequency To maintain solubility and prevent aggregation in long sequences.Insert every 5-6 amino acids for optimal results. nih.gov
Spacing To avoid steric hindrance and unfavorable backbone conformations.Maintain a minimum of 2, and optimally 5-6, residues between pseudoproline and/or proline units. nih.govresearchgate.net

Role in the Design and Construction of Complex Peptidomimetics and Biomaterials

The applications of This compound extend beyond simply improving peptide synthesis. The well-defined conformational kink it induces can be exploited as a design element in the creation of peptidomimetics and structured biomaterials. chemimpex.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. The thiazolidine ring of the pseudoproline acts as a stable and predictable turn-inducer, making it a valuable tool for mimicking β-turns and other secondary structures that are crucial for biological activity, such as receptor binding. By strategically placing the Asp-Cys(Psi) motif, researchers can constrain a flexible peptide into a bioactive conformation, effectively transforming a simple peptide into a more potent peptidomimetic. nih.gov This approach is part of a rational design strategy to convert peptides into small molecules for targeting protein-protein interactions.

In the field of biomaterials, self-assembling peptides are used to create hydrogels, nanofibers, and other complex architectures. The incorporation of pseudoproline dipeptides can be used to control the self-assembly process by introducing defined structural elements that either promote or inhibit specific intermolecular interactions, allowing for the precise engineering of novel biomaterials.

Q & A

What is the role of Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS)?

Answer:
This compound is a modified amino acid derivative designed for SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino terminus during stepwise elongation, while the OtBu (tert-butyl ester) on the aspartic acid (Asp) side chain prevents unwanted side reactions. The Cys(Psi(Me,Me)pro) residue introduces a pseudoproline motif, which reduces peptide chain aggregation by disrupting β-sheet formation, improving solubility, and enhancing coupling efficiency in challenging sequences . Pseudoprolines are particularly useful in synthesizing long or hydrophobic peptides where aggregation typically stalls synthesis.

How does the pseudoproline moiety [Cys(Psi(Me,Me)pro)] influence peptide synthesis efficiency?

Answer:
The pseudoproline group (Ψ(Me,Me)pro) acts as a conformational disruptor, introducing a kink in the peptide backbone that prevents aggregation. This modification is critical for sequences prone to β-sheet formation, such as those with repetitive hydrophobic residues. During SPPS, the pseudoproline is incorporated as a dipeptide mimic and later cleaved under acidic conditions (e.g., TFA) to regenerate the native serine or cysteine residue. Studies show that using Ψ(Me,Me)pro derivatives can reduce coupling times and improve crude peptide purity by >20% compared to standard residues .

What experimental strategies mitigate aspartimide formation when using Asp(OtBu) in SPPS?

Answer:
Aspartimide formation is a common side reaction during basic deprotection (e.g., piperidine treatment) or prolonged synthesis. While Asp(OtBu) is less prone to this than Asp(OMpe) or Asp(OAll), it can still occur in sequences with Asp-Gly/Asp-Ser motifs. To minimize this:

  • Shorten deprotection times : Limit piperidine exposure to ≤5 minutes per cycle.
  • Use additives : Incorporate 0.1 M HOBt (hydroxybenzotriazole) in deprotection solutions to suppress base-catalyzed cyclization.
  • Alternative protecting groups : Replace OtBu with cyanosulfurylide (CSY) groups, which form stable C–C bonds resistant to aspartimide formation, as demonstrated in SPPS of challenging sequences like H-FDGLA-OH .

How can researchers validate the structural integrity of peptides containing this compound?

Answer:
Critical analytical methods include:

  • HPLC-MS : Monitor pseudoproline cleavage (retention time shifts) and confirm mass accuracy.
  • Circular Dichroism (CD) : Assess secondary structure changes caused by pseudoproline incorporation.
  • MALDI-TOF : Detect aspartimide artifacts (mass shift of -17 Da) or oxidation byproducts (e.g., cysteine disulfides).
  • Comparative synthesis : Parallel synthesis using standard vs. pseudoproline-containing residues to evaluate purity and yield improvements .

What are the best practices for incorporating Cys(Psi(Me,Me)pro) into cyclic peptide designs?

Answer:
Pseudoprolines enhance solubility during synthesis of cyclic peptides. For disulfide-bridged cyclization:

On-resin oxidation : Use iodine or dimethyl sulfoxide (DMSO) to oxidize cysteine pairs after pseudoproline cleavage.

Post-cleavage cyclization : Cleave the peptide from the resin, remove protecting groups (e.g., OtBu with TFA), and oxidize in solution under controlled pH (e.g., ammonium bicarbonate buffer, pH 8.0).

Monitor aggregation : Use CD or dynamic light scattering (DLS) to confirm pseudoproline efficacy in preventing β-sheet aggregation during cyclization .

How do coupling conditions affect the integration of this compound into difficult sequences?

Answer:
Optimize coupling using:

  • Activation reagents : HATU or PyBOP (superior to HBTU for sterically hindered residues).
  • Temperature : Elevated temperatures (40–50°C) improve coupling efficiency in hydrophobic regions.
  • Double coupling : Apply two rounds of activation/coupling for residues following pseudoprolines.
  • Kaiser test : Confirm completion of each coupling step to prevent deletion sequences .

What are the limitations of using Cys(Psi(Me,Me)pro) in SPPS?

Answer:

  • Acid sensitivity : Pseudoprolines require careful handling during TFA cleavage to avoid premature deprotection.
  • Sequence context : Efficacy varies depending on adjacent residues; e.g., Pro-Cys(Ψ) motifs may still aggregate.
  • Cost and availability : Custom pseudoproline derivatives are expensive compared to standard Fmoc-amino acids.
    Contradictory data exist on their utility in ultra-long peptides (>50 residues), where cumulative steric effects may offset solubility benefits .

How does this compound compare to Glu(OtBu)-Ser(Ψ(Me,Me)pro) derivatives in SPPS?

Answer:
While both derivatives use pseudoprolines, Asp(OtBu) is more prone to aspartimide formation than Glu(OtBu) due to the shorter side chain. However, Asp derivatives are preferred in sequences requiring precise charge distribution (e.g., enzyme active sites). Glu(Ψ(Me,Me)pro) offers better solubility in polar solvents like DMF but may alter peptide folding in aqueous environments. Comparative studies show Asp-based pseudoprolines improve yields in β-hairpin motifs, whereas Glu derivatives excel in α-helical contexts .

What purification challenges arise when using this compound?

Answer:

  • Byproduct removal : Aspartimide and truncated peptides require gradient HPLC with C18 columns (5–95% acetonitrile in 0.1% TFA).
  • Oxidation control : Protect Cys residues with trityl or Acm groups during synthesis to prevent disulfide scrambling.
  • Pseudoproline artifacts : Residual pseudoproline fragments (e.g., Me2Pro-OH) may co-elute; use ion-pairing reagents (e.g., TFA or HFIP) to enhance resolution .

How can researchers adapt SPPS protocols for this compound in automated synthesizers?

Answer:

  • Deprotection cycles : Program shorter piperidine exposure (2 × 2 min instead of 1 × 10 min).
  • Coupling time : Extend to 45–60 minutes for residues following pseudoprolines.
  • Solvent compatibility : Use DMF/HFIP (9:1) mixtures to enhance solubility of aggregation-prone intermediates.
  • Real-time monitoring : Integrate in-line UV monitoring at 301 nm (Fmoc cleavage) to detect incomplete deprotection .

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